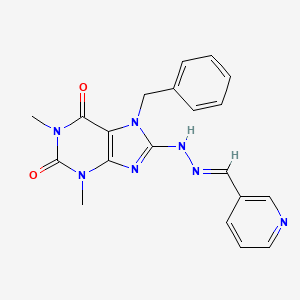
(S,R,S)-AHPC-C6-NH2 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-AHPC-C6-NH2 (dihydrochloride) is a compound used in the recruitment of the von Hippel-Lindau (VHL) protein. This compound is a VHL ligand that can be connected to a ligand for a target protein, forming proteolysis-targeting chimeras (PROTACs). These PROTACs are used to induce the degradation of specific proteins within cells, making (S,R,S)-AHPC-C6-NH2 (dihydrochloride) a valuable tool in targeted protein degradation research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-C6-NH2 (dihydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-AHPC-C6-NH2 (dihydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving (S,R,S)-AHPC-C6-NH2 (dihydrochloride) include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving (S,R,S)-AHPC-C6-NH2 (dihydrochloride) depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
(S,R,S)-AHPC-C6-NH2 (dihydrochloride) has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in developing new therapeutic strategies for diseases involving aberrant protein expression.
Industry: Utilized in the development of novel chemical probes and drug discovery.
Mecanismo De Acción
(S,R,S)-AHPC-C6-NH2 (dihydrochloride) functions by recruiting the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The compound’s mechanism of action involves binding to both the VHL protein and the target protein, forming a ternary complex that leads to targeted protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
(S,R,S)-AHPC-C2-NH2 (dihydrochloride): Another VHL ligand used in PROTAC synthesis.
(S,R,S)-AHPC-C4-NH2 (dihydrochloride): Similar in structure but with a shorter linker.
(S,R,S)-AHPC-C8-NH2 (dihydrochloride): Features a longer linker compared to (S,R,S)-AHPC-C6-NH2 (dihydrochloride).
Uniqueness
(S,R,S)-AHPC-C6-NH2 (dihydrochloride) is unique due to its specific linker length, which can influence the efficiency and selectivity of PROTACs. The choice of linker length is crucial in optimizing the formation of the ternary complex and achieving effective protein degradation.
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O4S.2ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);2*1H/t22-,23+,26-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSANZMUZMGYYAV-YIDZPDSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2877146.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2877151.png)

![3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine](/img/structure/B2877155.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2877157.png)
![3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2877158.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2877160.png)
![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)
![2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2877163.png)
